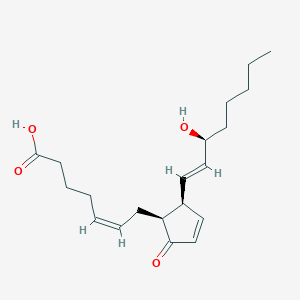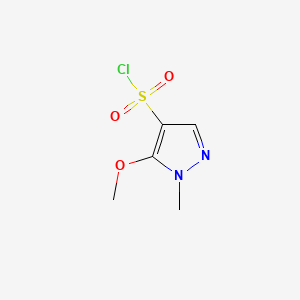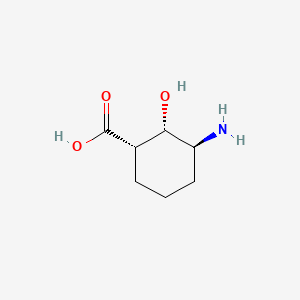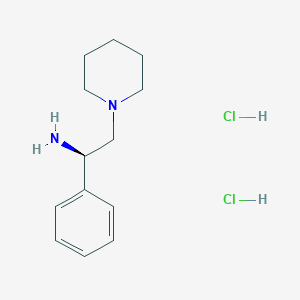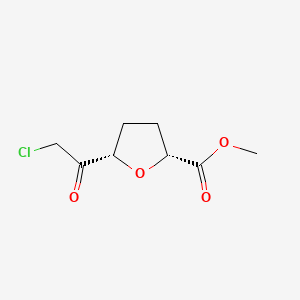
Mono(3-carboxypropyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(3-carboxypropyl) Phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of Mono(3-carboxypropyl) Phthalate, a metabolite of Di-n-octyl phthalate, which is commonly used as a plasticizer in various materials such as polyvinyl chloride plastics, cellulose esters, and polystyrene resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono(3-carboxypropyl) Phthalate-d4 can be synthesized through the deuteration of Mono(3-carboxypropyl) Phthalate. The process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Mono(3-carboxypropyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mono(3-carboxypropyl) Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the metabolic pathways of phthalates in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of plastics and polymers
Mechanism of Action
The mechanism of action of Mono(3-carboxypropyl) Phthalate-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect its pharmacokinetics and metabolism, leading to different biological effects compared to its non-deuterated counterpart. The compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Mono(3-carboxypropyl) Phthalate: The non-deuterated version of the compound.
Di-n-octyl Phthalate: The parent compound from which Mono(3-carboxypropyl) Phthalate is derived.
Mono(2-ethylhexyl) Phthalate: Another phthalate metabolite with similar properties
Uniqueness
Mono(3-carboxypropyl) Phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s metabolic profile, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
CAS No. |
1346600-69-8 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
256.246 |
IUPAC Name |
2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D |
InChI Key |
IYTPMLIWBZMBSL-GYABSUSNSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester-d4; MCPP-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


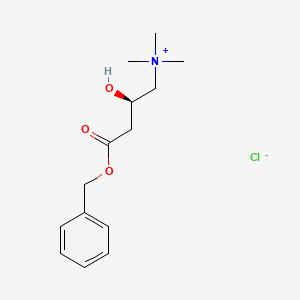
![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)
